molecular formula C7H12N2O4S B12056195 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Cat. No.: B12056195
M. Wt: 220.25 g/mol
InChI Key: MXRPNYMMDLFYDL-UHFFFAOYSA-N
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Description

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid is an organic compound with the molecular formula C7H12N2O4S It is a derivative of cysteine, an amino acid, and features both acetamido and methylcarbamoylsulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid typically involves the following steps:

    Acetylation of Cysteine: Cysteine is first acetylated to form N-acetylcysteine.

    Carbamoylation: The N-acetylcysteine is then reacted with methyl isocyanate to introduce the methylcarbamoyl group.

The reaction conditions often include:

    Solvent: Aqueous or organic solvents such as water or ethanol.

    Temperature: Moderate temperatures, typically around 25-50°C.

    Catalysts: Acid or base catalysts may be used to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Handling: Ensuring high purity of cysteine and methyl isocyanate.

    Reaction Control: Precise control of reaction conditions to maximize yield and minimize by-products.

    Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetamido and methylcarbamoyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid exerts its effects involves:

    Molecular Targets: It can interact with enzymes and proteins, modifying their activity.

    Pathways: It may influence biochemical pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylcysteine: Similar structure but lacks the methylcarbamoyl group.

    S-Methylcysteine: Contains a methyl group attached to the sulfur atom but lacks the acetamido group.

Uniqueness

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid is unique due to the presence of both acetamido and methylcarbamoylsulfanyl groups, which confer distinct chemical properties and biological activities compared to its analogs.

This compound’s unique structure allows for specific interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRPNYMMDLFYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=O)NC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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